Iscotrizinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dermatology - Sunscreen Formulation

Method of Application: Iscotrizinol is incorporated into sunscreen formulations where it acts as a UV filter. It absorbs UVB and some UVA radiation, providing protection against harmful solar radiation .

Results and Outcomes: Iscotrizinol is one of the most photostable chemical sunscreens known today. It requires 25 hours to lose 10% of its SPF (Sun Protection Factor) protection ability . This makes it an effective ingredient in sunscreens, contributing to their overall efficacy in protecting the skin from UV damage .

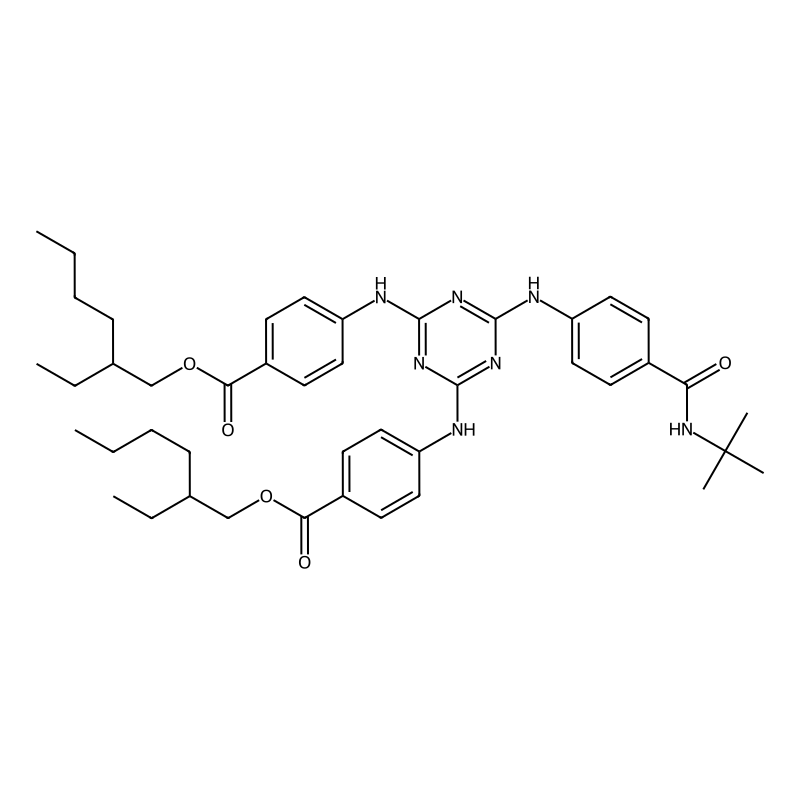

Iscotrizinol, also known as diethylhexyl butamido triazone, is an organic compound primarily utilized as a chemical sunscreen. It is recognized for its ability to absorb ultraviolet B (UVB) radiation, with a peak absorption at approximately 310 nm. This compound is notable for its photostability, requiring about 25 hours to lose 10% of its sun protection factor (SPF), making it one of the most effective sunscreen agents available today . The chemical formula for Iscotrizinol is , and its structure includes multiple functional groups that enhance its UV-absorbing capabilities .

Iscotrizinol primarily undergoes substitution reactions due to the presence of amino and ester functional groups. These reactions can be catalyzed by acids or bases, allowing for modifications in its structure that may enhance its efficacy or stability in formulations . The compound's synthesis typically starts with the reaction of hexyl butyric acid with an amine, such as ethanolamine or diethanolamine, leading to the formation of intermediate products before arriving at Iscotrizinol .

Iscotrizinol exhibits minimal skin absorption, which reduces the likelihood of irritation and allergic reactions. Studies indicate that it does not exhibit genotoxic or carcinogenic effects, making it a safe option for use in cosmetic formulations . Its effectiveness as a UV filter allows it to protect skin from harmful UV radiation, thereby reducing the risk of sunburn and long-term skin damage.

The synthesis of Iscotrizinol involves several steps:

- Formation of Intermediate: Hexyl butyric acid reacts with an amine compound (e.g., ethanolamine) to produce an intermediate.

- Condensation Reaction: The intermediate undergoes further reactions to form Iscotrizinol.

- Purification: The final product is purified through methods such as crystallization or chromatography to ensure high purity levels suitable for cosmetic applications.

Iscotrizinol is predominantly used in:

- Sunscreens: It provides effective UVB protection and contributes to the SPF rating.

- Cosmetics: Its photostability makes it a valuable ingredient in various cosmetic products that require UV protection.

- Skin Care Products: It is included in formulations aimed at preventing sun damage and maintaining skin health.

The compound is effective even at low concentrations, making it a cost-efficient choice for manufacturers .

Iscotrizinol shares similarities with several other chemical sunscreens. Here are some comparable compounds:

| Compound Name | Type | UV Absorption Range | Unique Features |

|---|---|---|---|

| Bisoctrizole | Organic Filter | Broad-spectrum UVA/UVB | Known for high stability and low irritation potential |

| Diethylamino Hydroxybenzoyl Hexyl Benzoate | Organic Filter | UVA | Excellent solubility and low skin absorption |

| Octyl Triazone | Organic Filter | UVB | High efficiency at low concentrations |

| Avobenzone | Organic Filter | UVA | Known for broad-spectrum protection but less stable |

Uniqueness of Iscotrizinol

Iscotrizinol stands out due to its exceptional photostability and minimal skin absorption, which reduces irritation risks. Its ability to provide effective UVB protection at low concentrations makes it particularly advantageous in cosmetic formulations compared to other compounds like Avobenzone, which has stability issues under sunlight exposure .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 22 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 11 of 22 companies with hazard statement code(s):;

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.